5-Acetyl-2-methoxybenzenesulfonyl chloride
Overview
Description
5-Acetyl-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . It is characterized by the presence of an acetyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 5-acetyl-2-methoxybenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the acetyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent hydrolysis.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Carboxylic Acid Derivatives: Formed from the oxidation of the acetyl group.
Scientific Research Applications
5-Acetyl-2-methoxybenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Acetyl-2-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The acetyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzenesulfonyl Chloride: Similar structure but lacks the acetyl group.
5-Chloro-2-methoxybenzenesulfonyl Chloride: Similar structure but has a chloro group instead of an acetyl group.
Uniqueness
5-Acetyl-2-methoxybenzenesulfonyl chloride is unique due to the presence of both the acetyl and methoxy groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds .
Properties
IUPAC Name |
5-acetyl-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)7-3-4-8(14-2)9(5-7)15(10,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGNNCUSXYNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406137 | |
Record name | 5-acetyl-2-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85276-41-1 | |
Record name | 5-acetyl-2-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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